Fmoc-D-Prolyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

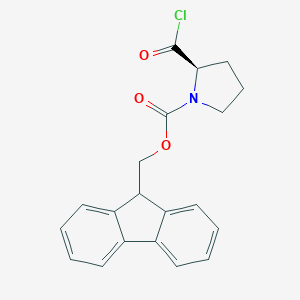

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (2R)-2-carbonochloridoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c21-19(23)18-10-5-11-22(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNLJWSDGPXALN-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560836 | |

| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171905-37-6 | |

| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and structure of Fmoc-D-Prolyl chloride

An In-depth Technical Guide to the Synthesis and Structure of Fmoc-D-Prolyl Chloride

Abstract

This compound ((R)-(9H-fluoren-9-yl)methyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate) is a pivotal, high-reactivity building block in modern peptide synthesis and medicinal chemistry. As a derivative of the D-isomer of proline, its incorporation into peptide chains can confer unique conformational constraints and enhanced resistance to enzymatic degradation, properties highly sought after in therapeutic peptide design.[1] The presence of the acid chloride functional group makes it a potent acylating agent, enabling efficient coupling reactions where standard carbodiimide-based methods may falter. This guide provides a comprehensive overview of the synthesis, structural characteristics, purification, and handling of this compound, tailored for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

In the realm of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a cornerstone of modern orthogonal synthesis strategies due to its stability in acidic conditions and its clean, rapid removal under mild basic conditions (e.g., piperidine).[1][2] This allows for the selective deprotection of the Nα-amino group without disturbing acid-labile side-chain protecting groups.

Fmoc-D-Proline itself is significant for several reasons:

-

Conformational Rigidity: The cyclic structure of proline introduces kinks into peptide backbones, influencing folding and stability.[1]

-

Enzymatic Stability: The use of the D-enantiomer, as opposed to the naturally occurring L-isomer, creates peptidomimetics that are less susceptible to degradation by proteases, thereby extending their in vivo half-life.[1]

-

Asymmetric Synthesis: It serves as a critical chiral intermediate in various asymmetric syntheses beyond just peptides.[1]

Converting Fmoc-D-Proline to its corresponding acid chloride derivative dramatically increases its reactivity. This compound is particularly useful for coupling to sterically hindered amino acids or for specific applications where rapid and complete acylation is necessary. However, this heightened reactivity necessitates meticulous handling and specific synthetic and purification protocols to prevent hydrolysis and other side reactions.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 171905-37-6 | [3][4] |

| Molecular Formula | C₂₀H₁₈ClNO₃ | [4] |

| Molecular Weight | 355.81 g/mol | [4] |

| Appearance | Typically a solid | [5] |

| Storage Temperature | 0°C to 8°C, under inert gas | [5][6] |

Structural Elucidation

The structure of this compound combines the bulky, UV-active fluorenylmethoxycarbonyl group with the chiral D-proline core, which is activated as an acyl chloride.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

While specific spectra for this exact compound are proprietary or not widely published, characterization would rely on standard analytical techniques. The expected spectroscopic signatures are derived from the constituent parts of the molecule.

-

¹H NMR (Nuclear Magnetic Resonance): The spectrum would be complex but predictable. Key signals would include the aromatic protons of the fluorenyl group (typically ~7.2-7.8 ppm), the diastereotopic protons of the CH₂ group adjacent to the fluorenyl moiety, and the characteristic aliphatic protons of the proline ring.[7]

-

¹³C NMR: The spectrum would show signals for the carbonyl carbons of the carbamate and the highly deshielded acid chloride (~170-175 ppm), aromatic carbons of the Fmoc group, and the aliphatic carbons of the proline ring.[7]

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the acid chloride carbonyl (C=O) stretch would be prominent, typically appearing at a high frequency (around 1785-1815 cm⁻¹), which is distinct from the carbamate carbonyl (~1700-1720 cm⁻¹).[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (355.81 g/mol ) and isotopic distribution pattern, which is influenced by the presence of the chlorine atom.[9]

Synthesis Methodology

The synthesis of this compound starts from its corresponding carboxylic acid, Fmoc-D-Proline. The core transformation is the conversion of the carboxylic acid hydroxyl group into a chlorine atom. Several reagents can accomplish this, with thionyl chloride and oxalyl chloride being the most common in laboratory and industrial settings.[10][11]

Choice of Chlorinating Agent: A Mechanistic Perspective

The selection of a chlorinating agent is a critical experimental decision driven by factors like reactivity, byproduct removal, and compatibility with the protecting group.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Neat or in a non-protic solvent (e.g., DCM, Toluene), often at reflux.[11] | Inexpensive; byproducts (SO₂ and HCl) are gaseous and easily removed.[12][13] | Harsh conditions can sometimes be incompatible with sensitive functional groups. |

| Oxalyl Chloride ((COCl)₂) | Non-protic solvent (e.g., DCM) with catalytic DMF, often at 0°C to RT.[11] | Milder conditions; byproducts (CO, CO₂, HCl) are gaseous.[11] | More expensive; requires careful control due to the catalytic cycle involving the Vilsmeier reagent. |

| Phosphorus Pentachloride (PCl₅) | Non-protic solvent. | Effective for many substrates. | Solid byproduct (POCl₃) must be removed by distillation or extraction, complicating purification.[14] |

For Fmoc-protected amino acids, thionyl chloride is a robust and widely used choice because the Fmoc group is stable under these anhydrous, non-nucleophilic acidic conditions.[2] The mechanism proceeds via the formation of a highly reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.[13][14] The reaction is driven to completion by the irreversible loss of gaseous SO₂ and HCl.[13]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Thionyl Chloride Method)

This protocol is a representative procedure and must be performed with appropriate safety precautions in a certified fume hood.

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add Fmoc-D-Proline (1.0 eq).

-

Solvent Addition: Suspend the starting material in anhydrous dichloromethane (DCM) or toluene.

-

Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) dropwise via a syringe. Causality: The slow, cooled addition controls the initial exothermic reaction and prevents potential side reactions.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete. The reaction can be gently heated to reflux if necessary to drive it to completion.[11] Self-Validation: Progress can be monitored by taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC or LC-MS against the starting material.

-

Work-up: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic vapors. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.

-

Purification: The crude product is often obtained as an oil or a semi-solid. It can be purified by trituration with a non-polar solvent like cold anhydrous hexane to induce crystallization and wash away soluble impurities. The resulting solid is then collected by filtration and dried under high vacuum. Recrystallization from a suitable solvent system (e.g., DCM/hexane) may be performed for higher purity.

Safe Handling, Storage, and Stability

Acyl chlorides are hazardous materials and require strict safety protocols.

-

Corrosivity and Reactivity: this compound is highly corrosive and reacts violently with water and other nucleophiles (e.g., alcohols, amines).[15][16] This hydrolysis reaction releases hydrochloric acid (HCl), a corrosive gas. All manipulations must be carried out under strictly anhydrous conditions using an inert atmosphere (nitrogen or argon).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[17][18] Work must be conducted in a well-ventilated chemical fume hood.[15]

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere, at low temperatures (0-8°C is common).[5][6] Storing in a desiccator helps prevent exposure to atmospheric moisture.[19] Long-term stability is poor if exposed to moisture or air.[20]

-

Spill & Disposal: Spills should be neutralized with a dry, inert absorbent material like sand. Do not use water.[17] Waste must be disposed of according to institutional and local regulations for reactive chemical waste.

Applications in Peptide Synthesis

The primary application of this compound is as a highly activated building block in peptide synthesis. While standard coupling reagents like HBTU or HATU are effective for most amino acids, certain couplings can be challenging.[21]

Fmoc-amino acid chlorides are particularly useful for:

-

Coupling to N-alkylated or sterically hindered residues: The high electrophilicity of the acid chloride can overcome the steric hindrance and lower nucleophilicity of challenging amines.[22]

-

Fragment Condensation: In the synthesis of very long peptides, protected peptide fragments can be coupled together. Activating the C-terminus of one fragment as an acid chloride can be an effective strategy.

-

Difficult Sequences: For sequences prone to aggregation or slow coupling kinetics, the rapid reaction rate of an acid chloride can improve yields.[2][22]

Key Consideration: Diketopiperazine Formation A significant challenge when using proline (either L or D) in SPPS is the formation of diketopiperazine (DKP).[23] If D-Proline is the second amino acid to be coupled to the resin, after deprotection of its Fmoc group, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[23][24] To mitigate this, strategies include:

-

Using sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin, which physically impedes the back-biting reaction.[23][25]

-

Coupling the third amino acid immediately and rapidly after the deprotection of Fmoc-D-Proline.

-

Using pre-formed dipeptide units (e.g., Fmoc-Xaa-D-Pro-OH) to bypass the problematic step.[25]

Conclusion

This compound is a powerful but demanding reagent. Its synthesis is straightforward, relying on well-established transformations of carboxylic acids, but its high reactivity necessitates rigorous anhydrous techniques and stringent safety precautions. For the peptide chemist, it offers a solution for challenging coupling reactions, enabling the synthesis of complex peptides with unique structural and biological properties conferred by the D-proline residue. A thorough understanding of its chemistry, handling requirements, and potential side reactions is essential for its successful application in research and development.

References

-

Course Hero. Solved: What reagent is used to convert a carboxylic acid into the corresponding chloride?. [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

-

JoVE. Video: Carboxylic Acids to Acid Chlorides. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

-

LookChem. Cas 171905-37-6,FMOC-D-PRO-CL. [Link]

-

Sciencemadness Wiki. Acyl chloride. [Link]

-

NJ.gov. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

-

Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]

-

AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]

-

Aapptec Peptides. Fmoc-Cl [28920-43-6]. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

-

LookChem. Cas 103321-52-4,FMOC-L-PROLYL CHLORIDE. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

ResearchGate. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

-

Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

-

ResearchGate. Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. [Link]

-

J&K Scientific LLC. Fmoc-D-proline | 101555-62-8. [Link]

-

OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. [Link]

-

J&K Scientific LLC. Fmoc-D-proline | 101555-62-8. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PubMed Central. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chempep.com [chempep.com]

- 3. alfachemic.com [alfachemic.com]

- 4. 171905-37-6 CAS MSDS (FMOC-D-PRO-CL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Fmoc chloride 0.97 Fmoc-Cl [sigmaaldrich.com]

- 6. Cas 171905-37-6,FMOC-D-PRO-CL | lookchem [lookchem.com]

- 7. rsc.org [rsc.org]

- 8. openreview.net [openreview.net]

- 9. Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 12. atlas.org [atlas.org]

- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 14. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

- 17. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 18. chemos.de [chemos.de]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. peptide.com [peptide.com]

- 21. chem.uci.edu [chem.uci.edu]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. peptide.com [peptide.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Fmoc-D-Prolyl Chloride for Advanced Peptide Synthesis

Executive Summary: Fmoc-D-Prolyl chloride is a highly reactive, amine-protected amino acid derivative crucial for specialized applications in solid-phase peptide synthesis (SPPS) and drug development. Its D-configuration offers resistance to enzymatic degradation, while the acyl chloride moiety provides a powerful tool for coupling sterically hindered amino acids. This guide provides a comprehensive overview of its core properties, synthesis, applications, and handling protocols, designed for researchers and scientists in the field.

Core Physicochemical Properties

This compound is the N-α-Fmoc protected acid chloride of D-proline. The fluorenylmethoxycarbonyl (Fmoc) group provides a stable, base-labile protecting group, while the acyl chloride facilitates highly efficient amide bond formation. The D-isomer configuration is particularly significant for designing peptidomimetics with enhanced stability and unique conformational properties.[1]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₈ClNO₃ | [2][3][4] |

| Molecular Weight | 355.81 g/mol | [2][3] |

| CAS Number | 171905-37-6 | [2][5] |

| Canonical Name | (R)-(9H-fluoren-9-yl)methyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate | [2][3] |

| Appearance | Typically a solid (specific color may vary) | [2] |

| Storage Temperature | 0°C to 4°C, desiccated | [2] |

Synthesis and Quality Control

The synthesis of this compound from its parent amino acid, Fmoc-D-Proline, is a critical step that dictates its purity and reactivity.

Synthesis Pathway

The most common laboratory-scale synthesis involves the reaction of Fmoc-D-Proline with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] It is imperative that the starting Fmoc-D-Proline is completely dry, as any moisture will readily quench the chlorinating agent and hydrolyze the product.

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): Effective and its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. However, it can sometimes lead to side reactions if not used under strictly controlled conditions.[7][8]

-

Oxalyl Chloride ((COCl)₂): Often preferred for cleaner reactions. It requires a catalyst, typically a catalytic amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ.

-

Bis-(trichloromethyl)carbonate (Triphosgene): A solid, safer alternative to phosgene gas, which can be used for the in situ generation of the acid chloride, minimizing the handling of the often unstable isolated product.[9]

Caption: SPPS cycle using this compound.

Safety and Handling

Acyl chlorides are hazardous reagents that demand strict safety protocols.

-

Reactivity with Water: this compound reacts vigorously with water and moisture, releasing corrosive hydrochloric acid (HCl) gas. All handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware. [10]* Corrosivity: It is corrosive and can cause severe burns to the skin, eyes, and respiratory tract. [11][12]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [12][13]All manipulations should be conducted inside a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a desiccator or a dry, inert atmosphere at the recommended low temperature (0-4°C) to minimize degradation. [2] Quenching and Disposal: Excess reagent and reaction residues should be quenched carefully by slowly adding to a stirred solution of a nucleophilic solvent like isopropanol or methanol before disposal according to institutional guidelines.

Conclusion

This compound is a powerful, albeit challenging, reagent in the peptide chemist's toolkit. Its high reactivity, derived from the acyl chloride functional group, makes it an excellent choice for overcoming difficult coupling steps that are sluggish with standard methods. However, this reactivity also necessitates meticulous handling, anhydrous conditions, and careful control of reaction parameters to ensure high-purity outcomes. When used judiciously by experienced researchers, it enables the synthesis of complex and sterically demanding D-proline-containing peptides that are of significant interest in drug discovery and materials science.

References

-

LookChem. Cas 171905-37-6, FMOC-D-PRO-CL. [Link]

-

Aapptec Peptides. Fmoc-Cl [28920-43-6]. [Link]

-

Blo-active. The Crucial Role of Fmoc-D-Proline in Modern Peptide Synthesis. [Link]

-

Loba Chemie. 28920-43-6 CAS | Fmoc CHLORIDE. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

ResearchGate. What are a good methods for reaction of amino acids with thionyl chloride?. [Link]

-

ResearchGate. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. [Link]

-

CSBio. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

ResearchGate. What are a good methods for reaction of amino acids with thionyl chloride?. [Link]

-

Biosynthesis. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

-

PubChem. N-Trifluoroacetylprolyl chloride. [Link]

-

Carl ROTH. Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride. [Link]

-

MDPI. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. [Link]

-

Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. 171905-37-6 CAS MSDS (FMOC-D-PRO-CL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. alfachemic.com [alfachemic.com]

- 6. chempep.com [chempep.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. carlroth.com [carlroth.com]

- 11. FMOC-Chloride(28920-43-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

What is Fmoc-D-Prolyl chloride used for in biochemistry?

An In-depth Technical Guide to the Application of Fmoc-D-Prolyl Chloride in Biochemistry

Abstract

This compound is a specialized, pre-activated amino acid derivative that serves as a powerful tool in modern biochemistry and drug discovery. Its utility stems from the unique combination of three distinct features: the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, the conformationally constrained D-proline scaffold, and the highly reactive acyl chloride. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary applications of this compound, focusing on the mechanistic rationale behind its use, detailed experimental protocols, and field-proven insights for optimizing its performance in complex biochemical syntheses.

Introduction: The Molecular Advantage of this compound

In the landscape of biochemical reagents, this compound stands out for its strategic design. The incorporation of a D-amino acid is a cornerstone of modern peptidomimetic and drug design, offering enhanced resistance to proteolytic degradation by endogenous proteases, which primarily recognize L-amino acids.[1][2] This increased metabolic stability can significantly prolong the in-vivo half-life of peptide-based therapeutics.[3]

Proline's unique pyrrolidine ring structure introduces a rigid kink in peptide backbones, making it a crucial element for stabilizing specific secondary structures like β-turns. The D-enantiomer provides access to conformations not achievable with its natural L-counterpart, enabling the synthesis of novel scaffolds for targeting enzymes or protein-protein interactions.[2]

The defining feature of this reagent is the acyl chloride functionality. Unlike standard Fmoc-D-Pro-OH, which requires an in situ activation step with coupling reagents (e.g., HBTU, HATU, DIC), this compound is pre-activated.[4][5] This heightened reactivity makes it particularly valuable for overcoming sterically hindered couplings—one of the most common challenges in solid-phase peptide synthesis (SPPS).

Core Application I: Overcoming Difficult Couplings in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a potent acylating agent in Fmoc-based SPPS. Its high reactivity is leveraged to drive sluggish or incomplete reactions to completion, particularly in sequences known to be "difficult."

The Rationale for a Pre-activated Approach

Standard SPPS coupling protocols involve the activation of a carboxylic acid with a coupling reagent to form a reactive species (e.g., an active ester or acyluronium ion), which is then attacked by the free N-terminal amine of the resin-bound peptide.[6] However, in certain contexts, this process is inefficient:

-

Steric Hindrance: Coupling to a bulky or N-alkylated amino acid (like another proline) can be slow, leading to low yields and deletion sequences.[5]

-

Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures on the resin, physically blocking the N-terminus from reacting.[7]

Fmoc-amino acid chlorides, being among the most reactive acylating species, can often overcome these barriers where standard methods fail.[4] They react rapidly and directly with the nucleophilic amine, typically requiring only a non-nucleophilic base to scavenge the HCl byproduct.

Experimental Protocol: Coupling this compound in SPPS

This protocol assumes the synthesis is proceeding on a standard Fmoc-compatible resin (e.g., Rink Amide, 2-Chlorotrityl) and that the N-terminal Fmoc group of the preceding amino acid has just been removed.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Capping solution: Acetic anhydride/DIPEA/DMF

Procedure:

-

Resin Preparation: Following standard Fmoc deprotection (e.g., 20% piperidine in DMF), wash the peptide-resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[1][8]

-

Reagent Solution: In a separate, dry glass vessel, dissolve this compound (2-3 equivalents relative to resin loading) in a minimal volume of anhydrous DCM or DMF.

-

Coupling Reaction: Immediately add the this compound solution to the reaction vessel containing the resin. Add a non-nucleophilic base such as DIPEA or collidine (3-4 equivalents).

-

Expert Insight: The base is crucial for neutralizing the HCl generated during the reaction. Using a hindered base like DIPEA prevents it from acting as a competing nucleophile. Standard coupling activators like HBTU or HOBt are not required.

-

-

Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically much faster than standard couplings due to the high reactivity of the acyl chloride.

-

Monitoring: Wash a small sample of resin beads and perform a qualitative test to monitor for the presence of free amines. For the secondary amine of proline, the standard Kaiser test is unreliable; the Chloranil test or Isatin test is recommended for an accurate assessment of coupling completion.[9] A negative test (indicating no free amine) signifies a complete reaction.

-

Washing: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): If the monitoring test remains positive, indicating incomplete coupling, cap the unreacted N-termini by treating the resin with a capping solution (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 20 minutes. This prevents the formation of deletion peptide impurities in subsequent steps.[6]

-

Chain Elongation: Proceed to the Fmoc deprotection step for the newly added D-proline residue to continue peptide synthesis.

Core Application II: Chiral Derivatization for Enantiomeric Resolution

This compound is an excellent chiral derivatizing agent (CDA) for the enantiomeric separation of racemic primary and secondary amines, such as amphetamines, and amino acid esters via High-Performance Liquid Chromatography (HPLC).

Principle of Indirect Chiral Separation

The indirect method of chiral separation involves reacting a racemic analyte with a single, pure enantiomer of a CDA. This reaction creates a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different properties and can be separated using standard, non-chiral (achiral) chromatography columns, most commonly a C18 reversed-phase column.[10]

The key advantages of this approach are:

-

Robustness: It utilizes widely available and reliable C18 columns instead of more expensive and specialized chiral stationary phases (CSPs).

-

Sensitivity: The Fmoc group is a strong chromophore, providing excellent UV absorbance for sensitive detection.[11]

-

Elution Order: Using this compound will produce a specific, predictable elution order for the resulting diastereomers. If Fmoc-L-Prolyl chloride were used, the elution order would be reversed.

Experimental Protocol: Derivatization of Chiral Amines

This protocol is adapted from established methods for derivatizing amphetamine-like compounds and can be optimized for other chiral amines.[10]

Materials:

-

Racemic amine sample (e.g., amphetamine, amino acid ester)

-

This compound solution (e.g., 1 mg/mL in anhydrous acetone or acetonitrile)

-

Aqueous buffer (e.g., 0.1 M Borate buffer, pH 9.0)

-

Quenching solution (e.g., 1 M HCl or a primary amine like glycine)

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

Sample Preparation: Dissolve the racemic amine sample in the aqueous buffer. The basic pH is essential to ensure the amine is in its deprotonated, nucleophilic state.

-

Derivatization Reaction: Add an excess of the this compound solution to the sample. Vortex vigorously for 1-2 minutes and allow the reaction to proceed at room temperature for 15-30 minutes.

-

Causality Insight: The reaction occurs via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acyl chloride. The reaction is rapid and is typically performed in a biphasic system or with an organic co-solvent to ensure all reagents are solubilized.

-

-

Quenching: Add the quenching solution to react with and destroy any excess this compound, preventing interference with the chromatography.

-

Extraction: Acidify the mixture slightly (if not already done by quenching) and extract the newly formed diastereomers into an organic solvent like ethyl acetate.

-

Analysis: Evaporate the organic solvent, reconstitute the residue in the HPLC mobile phase, and inject it into the HPLC system equipped with a C18 column and a UV detector (typically monitoring at ~265 nm).

| Parameter | Recommended Condition | Rationale |

| pH | 8.5 - 9.5 | Ensures the analyte amine is deprotonated and nucleophilic for the reaction. |

| Reagent | 2-5 fold molar excess | Drives the reaction to completion. |

| Time | 15-30 minutes at RT | Acyl chlorides are highly reactive; longer times are usually unnecessary.[10] |

| Solvent | Acetone or Acetonitrile | Common solvents for the CDA that are miscible with the aqueous buffer. |

| Column | C18 Reversed-Phase | Standard, robust stationary phase for separating the resulting diastereomers. |

| Detection | UV at ~265 nm | Corresponds to a strong absorbance peak of the Fmoc group. |

Core Application III: Synthesis of Proline-Based Enzyme Inhibitors

The conformationally constrained pyrrolidine ring of proline is a privileged scaffold in medicinal chemistry, frequently used in the design of enzyme inhibitors.[2][12] this compound can serve as a key building block for synthesizing such inhibitors, particularly for proteases like prolyl oligopeptidase (POP) and matrix metalloproteinases (MMPs).[13]

The synthesis strategy often involves coupling the this compound to another molecule that contains a "warhead"—a functional group designed to interact with the enzyme's active site (e.g., nitriles, boronic esters).[13][14] The D-proline moiety acts as a recognition element, directing the inhibitor to the enzyme's S1 or S2 binding pockets, which often accommodate proline residues. The use of the D-isomer can confer higher potency or altered selectivity compared to the L-isomer.[2]

Trustworthiness and Self-Validation: Mitigating Side Reactions

Racemization: While Fmoc-amino acids are generally resistant to racemization, the use of a highly reactive acid chloride in the presence of a base can pose a risk.[7][15] For this compound, this would manifest as the formation of some Fmoc-L-Prolyl peptide.

-

Validation: To confirm stereochemical integrity, the final peptide can be hydrolyzed, and the resulting free amino acids can be analyzed using a chiral derivatization method (as described in Section 3) or by chiral GC/LC.

Diketopiperazine (DKP) Formation: When proline is the second amino acid in a sequence, the free N-terminus of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[6]

-

Mitigation: This is less of a concern when using the highly reactive this compound, as the subsequent coupling reaction is typically faster than the DKP side reaction. Using a sterically hindered resin like 2-chlorotrityl chloride for the first amino acid also significantly suppresses DKP formation.[7]

Conclusion

This compound is a high-value reagent for specialized applications in biochemistry and drug development. Its pre-activated nature provides a decisive advantage in synthesizing difficult peptide sequences where standard coupling methods may falter. Furthermore, its utility as a chiral derivatizing agent offers a robust and sensitive method for enantiomeric analysis on standard HPLC systems. By understanding the chemical principles governing its reactivity and implementing validated protocols, researchers can effectively leverage this compound to advance complex synthetic projects and accelerate the discovery of novel bioactive molecules.

References

-

Llorente, R., et al. (1998). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. Analyst, 123(10), 2131-7. Available at: [Link]

-

Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

-

Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-17. Available at: [Link]

-

Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1047, 23-41. Available at: [Link]

-

Wilk, S., & Healy, E.C. (1994). Inhibition of Prolyl Oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles. Journal of Medicinal Chemistry, 37(20), 3277-83. Available at: [Link]

-

Thamm, P., & Mutter, M. (2009). Synthesis of Peptides Containing Proline Analogues. Science of Synthesis, E 21b, 1235-1304. Available at: [Link]

-

Applied Polytech. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Polytech. Available at: [Link]

-

Colgan, S.T., et al. (2018). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry, 29(10), 2096-2103. Available at: [Link]

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-504. Available at: [Link]

-

Falb, E., et al. (2006). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. ResearchGate. Available at: [Link]

-

D'Alonzo, D., et al. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. Molecules, 24(8), 1549. Available at: [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

-

Subramanian, G. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

Maity, S., et al. (2012). An Approach for Simultaneous Synthesis of cis- and trans-3-Substituted Proline-Glutamic Acid Chimeras. ResearchGate. Available at: [Link]

-

AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC. Available at: [Link]

-

Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Shin, D.H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-202. Available at: [Link]

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]

-

Sundermann, B., & Klein, C.D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(21), 2058-2061. Available at: [Link]

-

Bishop, J.R., et al. (2016). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of Analytical Toxicology, 40(6), 444-452. Available at: [Link]

-

Pailer, M., et al. (2012). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent. Journal of Chromatography A, 1269, 314-23. Available at: [Link]

-

Rocheleau, S., et al. (2019). Discovery of covalent prolyl oligopeptidase boronic ester inhibitors. eScholarship@McGill. Available at: [Link]

Sources

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. Occurrence of the d-Proline Chemotype in Enzyme Inhibitors | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 13. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. luxembourg-bio.com [luxembourg-bio.com]

Fmoc-D-Prolyl Chloride: A Comprehensive Technical Guide for Advanced Synthetic Applications

This technical guide offers an in-depth examination of Fmoc-D-Prolyl chloride, a specialized and highly reactive building block pivotal in modern peptide synthesis and the development of peptidomimetic drugs. This document moves beyond a cursory overview to provide field-proven insights, detailed experimental protocols, and a robust understanding of the chemical principles governing its use. The focus is on empowering researchers to leverage the unique characteristics of this reagent for the synthesis of complex and therapeutically relevant molecules.

Strategic Imperative: The Role of this compound in Peptide Chemistry

This compound is a derivative of the non-proteinogenic amino acid D-proline, featuring two key modifications: the Nα-amine is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is activated as a highly reactive acyl chloride. This specific architecture makes it a potent reagent for introducing a D-proline residue, particularly at the N-terminus of a peptide chain or in other challenging coupling scenarios.

The incorporation of D-amino acids, such as D-proline, is a cornerstone of modern drug design.[1][2] Peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life and improved therapeutic potential. D-proline, with its unique cyclic structure, acts as a potent secondary structure inducer, capable of nucleating β-turns and other specific conformations that can be critical for biological activity.[1][2] The acyl chloride functionality provides a high degree of activation, enabling efficient coupling reactions where standard amide bond forming reagents may fall short.

Physicochemical Characteristics and Handling

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe and effective use.

| Property | Value | Source |

| Molecular Formula | C20H18ClNO3 | [3][4] |

| Molecular Weight | 355.81 g/mol | [3][5] |

| Appearance | White to off-white solid | |

| Melting Point | Not consistently reported; handle as a reactive intermediate. | [5] |

| Solubility | Soluble in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dioxane. | |

| CAS Number | 171905-37-6 | [3][4][5] |

Key Structural Features:

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials:

-

Fmoc-D-Pro-OH (1 equivalent)

-

Thionyl chloride (SOCl₂) (at least 2 equivalents, freshly distilled)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)

-

Ice bath

-

Rotary evaporator with a base trap

Procedure:

-

Preparation: Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

-

Reaction Setup: Place Fmoc-D-Pro-OH in the round-bottom flask with a stir bar. Seal the flask and purge with inert gas.

-

Solvent and Reagent Addition: Add anhydrous DCM to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (the product will have a higher Rf than the starting carboxylic acid).

-

Work-up: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is critical to use a trap containing a base (e.g., NaOH solution) to neutralize the corrosive SOCl₂ and HCl vapors.

-

Product Isolation: The resulting crude this compound is typically obtained as a solid or semi-solid and is often used in the next step without further purification. If necessary, it can be triturated with anhydrous hexanes to yield a solid.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed before use.

| Technique | Expected Signature |

| ¹H NMR | The spectrum will show characteristic signals for the Fmoc group (aromatic protons ~7.3-7.8 ppm; aliphatic protons ~4.2-4.5 ppm) and the D-proline ring protons. The chemical shifts of the proline protons, particularly the α-proton, will be shifted compared to the parent amino acid due to the presence of the acyl chloride. |

| ¹³C NMR | A distinctive downfield signal for the acyl chloride carbonyl carbon, typically in the range of 170-175 ppm. Other signals will correspond to the Fmoc group carbons and the proline ring carbons. |

| FTIR | A strong, characteristic absorption band for the C=O stretch of the acyl chloride functional group, typically appearing at a high frequency around 1785-1815 cm⁻¹. This is a key diagnostic peak. |

Applications in Solid-Phase Peptide Synthesis (SPPS)

The high reactivity of this compound makes it an excellent reagent for challenging coupling reactions in SPPS, such as coupling to sterically hindered N-termini or for N-capping of peptide chains.

Protocol for N-Terminal Coupling on Resin

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free N-terminus

-

This compound (2-3 equivalents relative to resin loading)

-

Anhydrous Dichloromethane (DCM)

-

A non-nucleophilic base, such as 2,4,6-collidine or diisopropylethylamine (DIPEA) (2-3 equivalents)

-

SPPS reaction vessel

-

Shaker or agitator for the reaction vessel

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in anhydrous DCM. After swelling, drain the solvent.

-

Coupling Solution Preparation: In a separate dry flask under an inert atmosphere, dissolve the this compound in anhydrous DCM.

-

Coupling Reaction: Add the this compound solution to the resin. Immediately add the non-nucleophilic base to the reaction vessel.

-

Agitation: Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test for free amines, such as the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

-

Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DCM, followed by dimethylformamide (DMF) to prepare for the next synthesis step (e.g., Fmoc deprotection).

Rationale for Experimental Choices

-

Use of Acyl Chloride: The high electrophilicity of the acyl chloride carbonyl carbon allows for rapid acylation of the N-terminal amine without the need for additional coupling reagents (e.g., HBTU, HATU), which can be advantageous for sterically hindered couplings.

-

Anhydrous Conditions: As previously stated, water will hydrolyze the acyl chloride, leading to failed coupling. All solvents and reagents must be scrupulously dry.

-

Non-Nucleophilic Base: A hindered base is required to scavenge the HCl that is generated during the reaction. Using a non-hindered base could lead to competitive reaction with the acyl chloride.

-

Immediate Use: Due to its reactivity and moisture sensitivity, it is best practice to use the synthesized this compound immediately after its preparation.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions.

-

Corrosivity: As an acyl chloride, it is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.

-

Reactivity: It reacts violently with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols and amines.

Conclusion

This compound is a highly valuable, albeit challenging, reagent for advanced peptide synthesis. Its ability to efficiently introduce the structurally significant D-proline residue makes it a powerful tool in the design and synthesis of novel peptide-based therapeutics. A thorough understanding of its chemical properties, adherence to stringent anhydrous techniques, and the implementation of appropriate safety measures are paramount to its successful application in the laboratory.

References

- D'Andrea, L. D., & Romanelli, A. (2017). D-amino acids in peptide drugs: a patent review (2010-2015).

- Guichard, G., & Huc, I. (Eds.). (2012).

- Carpino, L. A., Cohen, B. J., Stephens Jr, K. E., Sadat-Aalaee, S. Y., Tien, J. H., & Langridge, D. C. (1986). (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid chlorides. Synthesis, characterization, and application to the rapid synthesis of short peptide segments. The Journal of Organic Chemistry, 51(19), 3732-3734.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.

-

LookChem. (n.d.). Cas 171905-37-6, FMOC-D-PRO-CL. Retrieved from [Link]

- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of Fmoc-D-Prolyl Chloride for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the transition of novel chemical entities from discovery to development hinges not only on their synthetic utility but also on our ability to handle them with precision and uncompromising safety. Fmoc-D-Prolyl chloride, a key building block in modern solid-phase peptide synthesis (SPPS), is a prime example. Its high reactivity, which makes it an efficient acylating agent, is also the source of its significant handling risks. This guide provides a comprehensive framework for the safe and effective use of this compound, grounded in chemical principles and established safety protocols. We will move beyond a simple checklist of precautions to explain the causality behind each recommendation, ensuring a self-validating system of safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the Reactivity of this compound

This compound belongs to the acyl chloride class of reagents. The primary driver of its hazard profile is the highly electrophilic carbonyl carbon, made exceptionally reactive by the electron-withdrawing effect of the adjacent chlorine atom. This inherent reactivity dictates its incompatibility with nucleophiles, most notably water.

Primary Hazards:

-

Corrosivity: Direct contact with skin or eyes will cause severe chemical burns.[1][2] Inhalation of dust or vapors can lead to severe irritation and damage to the respiratory tract.[3][4]

-

High Reactivity with Water: Like other acyl chlorides, it reacts violently and exothermically with water, including atmospheric moisture.[5][6] This reaction hydrolyzes the acyl chloride to the corresponding carboxylic acid (Fmoc-D-Proline) and generates corrosive hydrochloric acid (HCl) gas.[4][7]

-

Incompatibility: It is incompatible with strong bases, alcohols, and amines in an uncontrolled manner.[2][6]

Chemical Reactivity Diagram

The following diagram illustrates the primary hazardous reaction of this compound with water. Understanding this pathway is critical to appreciating the necessity of moisture-free handling conditions.

Caption: Hydrolysis of this compound upon contact with water.

Prerequisite Engineering Controls and Personal Protective Equipment (PPE)

Before handling this compound, a robust safety infrastructure must be in place. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied.

Engineering Controls

-

Certified Chemical Fume Hood: All manipulations must be performed inside a certified chemical fume hood to contain corrosive dust and any HCl gas generated from inadvertent hydrolysis.[5][8]

-

Inert Atmosphere: Handling and storage under an inert gas (e.g., argon or dry nitrogen) is mandatory to prevent degradation and hazardous reactions with atmospheric moisture.[5][9]

-

Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE suite is non-negotiable. The selection of materials is critical to ensure chemical resistance.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield.[3] | Provides maximum protection against splashes of the solid reagent and corrosive vapors.[3] |

| Hand Protection | Heavy-duty butyl rubber or nitrile gloves.[3] Check the manufacturer's compatibility chart. | Provides a robust barrier against a highly corrosive and reactive chemical.[1][3] |

| Body Protection | A flame-retardant lab coat worn over full-length clothing. A chemical-resistant apron is also recommended.[5] | Prevents skin contact with the corrosive solid.[2] |

| Respiratory Protection | An air-purifying respirator with acid gas cartridges may be required depending on the scale and risk assessment.[3] | Protects against inhalation of fine particulates and corrosive HCl vapors.[3][10] |

Safe Storage and Handling Protocols

Proper storage and handling are the primary means of preventing incidents. The core principle is absolute exclusion of moisture.

Storage

-

Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere.[6][10] The container should be placed inside a secondary, desiccated container.

-

Location: Store in a designated area for reactive and corrosive chemicals, away from incompatible materials like alcohols, bases, and oxidizers.[2][6]

Step-by-Step Handling and Weighing Protocol

This protocol ensures the integrity of the reagent while protecting the researcher.

-

Preparation:

-

Don all required PPE before starting.

-

Ensure the chemical fume hood is functioning correctly.

-

Prepare all necessary glassware (e.g., reaction vessel, weighing boat) by oven-drying or flame-drying and cooling under a stream of inert gas.

-

-

Equilibration:

-

Remove the sealed container of this compound from the refrigerator.

-

Crucially, allow the container to warm to ambient temperature in a desiccator before opening. [9] This prevents condensation of atmospheric moisture onto the cold reagent, which would cause immediate hydrolysis and release of HCl gas.

-

-

Dispensing:

-

Perform all dispensing inside the fume hood under a positive pressure of inert gas.

-

Use clean, dry spatulas and weighing instruments.

-

Weigh the required amount of the solid quickly and efficiently into the dry weighing boat or directly into the reaction vessel.

-

-

Closure and Storage:

-

Immediately and securely recap the main container.

-

Purge the headspace of the container with inert gas before tightening the cap.

-

Seal the cap with paraffin film for extra protection against moisture ingress.

-

Return the container to its designated cold storage location.

-

-

Cleanup:

-

Carefully decontaminate the spatula and weighing area. A common method is to quench any residual powder with a high-boiling point alcohol like isopropanol, followed by a solution of a weak base like sodium bicarbonate. This must be done cautiously in an appropriate container within the fume hood.

-

Emergency Procedures: A Validated Response Plan

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

| Emergency Situation | Response Protocol |

| Skin Contact | Immediately brush off any solid material. Flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10] |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[5][10] |

| Spill | Evacuate the area. Wearing full PPE, cover the spill with an inert, dry absorbent material such as sand or vermiculite. Do NOT use water or combustible materials.[14] Sweep up the material, place it in a designated, labeled hazardous waste container, and ventilate the area.[15][16] |

| Fire | Use a dry chemical, carbon dioxide (CO₂), or foam extinguisher. Do NOT use water , as it will react violently with the reagent.[10][14] Firefighters should wear self-contained breathing apparatus.[10] |

Waste Disposal and Decontamination

Disposal of this compound and its contaminated materials must be handled with the same level of care as the reagent itself.

Workflow for Quenching and Disposal

The following workflow outlines the safe deactivation of excess or waste this compound.

Caption: Safe quenching and disposal workflow for this compound.

Under no circumstances should this chemical or its containers be disposed of in regular waste streams or down the drain.[16][17] All waste must be segregated, clearly labeled as hazardous, and disposed of through a licensed environmental waste management company.[2]

Conclusion

This compound is an invaluable reagent in peptide synthesis, but its utility is matched by its potential hazards. By understanding the chemical principles behind its reactivity and by rigorously adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to meticulous handling and emergency preparedness—researchers can ensure both the integrity of their scientific work and the safety of their laboratory environment. This culture of safety is not a barrier to innovation; it is the foundation upon which successful and responsible drug development is built.

References

- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.

- Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. MilliporeSigma.

- Personal protective equipment for handling 2-(2-Oxocyclohexyl)acetyl chloride. Benchchem.

- Safety Data Sheet for N-TFA-L-prolyl chloride. Chiral Technologies.

- FMOC-D-PRO-CL Product Inform

- Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG.

- FMOC-Chloride(28920-43-6) MSDS. Guidechem.

- FMOC-L-PROLYL CHLORIDE Product Inform

- Handling and Storage of Peptides. AAPPTEC.

- FMOC-D-PRO-CL Product Description. ChemicalBook.

- Acetyl chloride - SAFETY D

- FMOC-L-PROLYL CHLORIDE Product Description. ChemicalBook.

- FMOC CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie.

- FMOC Reagent - SAFETY D

- Fmoc-D-Pro-L-Pro-OH Safety D

- FMOC-CHLORIDE MATERIAL SAFETY D

- SAFETY DATA SHEET - Acetyl chloride. Merck Millipore.

- Safety Data Sheet: 9-Fluorenylmethoxycarbonyl chloride. Carl ROTH.

- A Comprehensive Guide to the Safe Disposal of Fmoc-D-Trp-OH. Benchchem.

Sources

- 1. chemos.de [chemos.de]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. wcu.edu [wcu.edu]

- 6. nbinno.com [nbinno.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. fishersci.com [fishersci.com]

- 9. peptide.com [peptide.com]

- 10. FMOC-Chloride(28920-43-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. 171905-37-6 CAS MSDS (FMOC-D-PRO-CL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. 103321-52-4 CAS MSDS (FMOC-L-PROLYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. lobachemie.com [lobachemie.com]

- 15. agilent.com [agilent.com]

- 16. carlroth.com [carlroth.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Role of Fmoc Protection in Peptide Synthesis

Abstract

The advent of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group revolutionized solid-phase peptide synthesis (SPPS), establishing itself as the predominant strategy for creating synthetic peptides in both academic research and industrial drug development. Its success is anchored in its unique base-lability, which permits an orthogonal synthesis scheme in conjunction with acid-labile side-chain protecting groups. This allows for the iterative removal of the temporary Nα-Fmoc group under exceptionally mild basic conditions, preserving the integrity of the growing peptide chain and acid-sensitive side-chain modifications. This guide provides a comprehensive examination of the Fmoc group's chemical principles, its central role in the SPPS workflow, detailed experimental protocols, and a critical analysis of its advantages and associated challenges.

The Chemical Foundation of Fmoc Protection

The effectiveness of any protecting group strategy hinges on a delicate balance: robust stability throughout multiple chemical steps and clean, high-yield removal under specific, non-damaging conditions. The Fmoc group exemplifies this balance.

Structure and Properties

The Fmoc group is a urethane-based protecting group derived from 9-fluorenylmethanol. Its structure is characterized by a large, planar fluorenyl ring system. This aromatic system is key to its function. The proton on the C9 carbon of the fluorenyl ring is unusually acidic due to the aromatic stabilization of its resulting conjugate base.

This inherent acidity makes the Fmoc group highly susceptible to cleavage via a β-elimination mechanism when treated with a mild base, most commonly a secondary amine like piperidine. Conversely, it is exceptionally stable under the acidic conditions used to cleave final peptides from most resins and to deprotect common side-chain protecting groups, forming the basis of the strategy's orthogonality.

The Mechanism of Deprotection

The removal of the Fmoc group is a rapid, two-step process initiated by a base.

-

Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring.

-

β-Elimination: This abstraction triggers an E1cb-type elimination reaction, leading to the collapse of the carbamate linkage. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).

-

DBF Scavenging: The excess piperidine in the deprotection solution acts as a nucleophilic scavenger, trapping the DBF to form a stable, soluble adduct that is easily washed away. This scavenging step is critical to prevent the DBF from reacting with the newly liberated peptide amine, which would cause irreversible chain termination.

The formation of the dibenzofulvene-piperidine adduct is advantageous as it has a strong UV absorbance around 301 nm, which can be utilized for real-time, quantitative monitoring of the deprotection reaction's completion.

The Fmoc-SPPS Workflow: A Mechanistic View

Fmoc-based SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble solid support (resin). This solid-phase approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each stage accomplished by simple filtration and washing.

The core cycle consists of two main stages: Nα-Fmoc deprotection and coupling of the next amino acid.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of Fmoc deprotection by piperidine.

Key Experimental Protocols in Fmoc-SPPS

The following protocols are generalized and may require optimization based on the specific peptide sequence, scale, and available equipment. High-quality, amine-free N,N-dimethylformamide (DMF) is critical for success.

Protocol 1: Resin Preparation and Swelling

-

Objective: To prepare the solid support for synthesis by allowing it to swell in a suitable solvent, making the reactive sites accessible.

-

Procedure:

-

Place the desired amount of resin (e.g., Rink Amide or Wang resin, typically with a substitution of 0.4-0.8 mmol/g) into a reaction vessel.

-

Add a suitable solvent like DMF or dichloromethane (DCM), using approximately 10-15 mL per gram of resin.

-

Agitate the resin gently for 30-60 minutes at room temperature.

-

Drain the solvent completely using vacuum or nitrogen pressure.

-

Protocol 2: Standard Elongation Cycle (Deprotection & Coupling)

This cycle is repeated for each amino acid in the sequence.

Part A: Nα-Fmoc Deprotection

-

Objective: To remove the Fmoc group from the N-terminus of the resin-bound peptide.

-

Reagents: 20% (v/v) piperidine in DMF.

-

Procedure:

-

Add the 20% piperidine/DMF solution to the swollen, peptide-bound resin.

-

Agitate the mixture for an initial 3 minutes, then drain.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the DBF-piperidine adduct.

-

Part B: Amino Acid Activation and Coupling

-

Objective: To activate the carboxyl group of the incoming Fmoc-amino acid and couple it to the free N-terminus of the peptide-resin.

-

Reagents:

-

Fmoc-amino acid (3-5 equivalents relative to resin substitution).

-

Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents).

-

Non-nucleophilic base, e.g., N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

-

DMF.

-

-

Procedure:

-

In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.

-

Add DIPEA to the amino acid solution and mix. This initiates the activation process, forming a highly reactive HOBt-ester intermediate.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids.

-

Monitor the reaction for completion using a qualitative method like the Kaiser test (which detects free primary amines). A negative Kaiser test (beads remain colorless/yellow) indicates complete coupling.

-

Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times) to prepare for the next deprotection cycle.

-

Protocol 3: Final Cleavage and Deprotection

-

Objective: To cleave the completed peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups.

-

Reagents: Cleavage cocktail, typically based on trifluoroacetic acid (TFA). The exact composition depends on the peptide sequence. A common general-purpose cocktail is "Reagent K".

-

Procedure:

-

After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

-

Prepare a fresh cleavage cocktail. For example, Reagent K consists of TFA/water/phenol/thioanisole/ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. The scavengers (water, phenol, etc.) are crucial for trapping reactive carbocations generated from the cleavage of side-chain protecting groups, preventing re-attachment to sensitive residues like Tryptophan or Methionine.

-

Add the cold cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of peptide).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate, which now contains the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

-

Comparative Analysis: Fmoc vs. Boc Strategy

The primary alternative to Fmoc-SPPS is the older tert-butyloxycarbonyl (Boc) strategy. The choice between them depends on the peptide's properties and the desired final product.

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |

| Nα-Deprotection Reagent | 20-40% Piperidine in DMF (Mild Base) | 25-50% TFA in DCM (Moderate Acid) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc, Pbf) | Acid-labile, but requires stronger acid (e.g., Bzl, Tos) |

| Final Cleavage Reagent | TFA-based cocktails (e.g., Reagent K) | Anhydrous Hydrofluoric Acid (HF) or TFMSA |

| Orthogonality | High: Base-labile (temporary) vs. Acid-labile (permanent) | Lower: Graded acid lability |

| Key Advantages | Milder overall conditions, avoids hazardous HF, compatible with many post-translational modifications, easier automation. | Better for some aggregation-prone sequences (acidic deprotection helps solvate), lower cost of bulk reagents. |

| Key Disadvantages | Piperidine can cause side reactions (aspartimide, diketopiperazine formation), cost of Fmoc-AAs can be higher. | Requires specialized, hazardous HF apparatus, harsh final cleavage can degrade sensitive peptides. |

Troubleshooting and Advanced Considerations

While robust, Fmoc-SPPS is not without potential pitfalls. Understanding these issues is key to synthesizing high-quality peptides.

-

Aggregation: During the synthesis of long or hydrophobic sequences, the growing peptide chains can aggregate on the resin, blocking reactive sites. This leads to incomplete deprotection and coupling, resulting in deletion sequences.

-

Mitigation: Use lower-load resins, switch to more polar solvents like N-methyl-2-pyrrolidone (NMP), incorporate "difficult sequence" protocols, or use microwave-assisted synthesis to break up aggregates.

-

-

Aspartimide Formation: Aspartic acid (Asp) residues are prone to a base-catalyzed side reaction where the backbone amide nitrogen attacks the side-chain ester, forming a five-membered ring (aspartimide). This intermediate can reopen to form a mixture of the correct α-peptide and an undesired β-peptide, or react with piperidine to form piperidide adducts. This is a major source of impurity.

-

Mitigation: Use protecting groups on the preceding amino acid that provide steric hindrance, or use faster, more efficient deprotection conditions to minimize exposure to base.

-

-

Racemization: The activation step, particularly for amino acids like Cysteine and Histidine, can cause epimerization at the α-carbon. This occurs when the base used for activation (DIPEA) abstracts the α-proton from the activated amino acid intermediate.

-

Mitigation: Use coupling additives like 1-Hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt), which form active esters that are less prone to racemization. Avoid prolonged pre-activation times.

-

-

Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving a cyclic dipeptide (a diketopiperazine) from the support. This is especially common if Proline or Glycine are in the first two positions.

-

Mitigation: Use sterically hindered resins like 2-chlorotrityl chloride resin, which positions the peptide chain further from the resin backbone, disfavoring the intramolecular cyclization.

-

Conclusion

The Fmoc protection strategy stands as a cornerstone of modern peptide science. Its mild, orthogonal deprotection chemistry has enabled the routine synthesis of complex peptides, including those with sensitive modifications, which were previously inaccessible. By providing a robust and highly automatable workflow, Fmoc-SPPS has empowered researchers across biology, medicine, and materials science. A thorough understanding of its underlying chemical principles, coupled with an awareness of potential side reactions and mitigation strategies, allows scientists and drug developers to harness the full power of this indispensable synthetic tool.

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

-

Cleavage from Wang Resin. Aapptec Peptides. [Link]

-

Fmoc: Fluorenylmethyloxycarbonyl Protection. Peptide Port. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Protheragen. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). Anaspec. [Link]

-

Basic Peptides synthesis introduction. LifeTein. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]

-

Wang Resin. Aapptec Peptides. [Link]

-

The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

-

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. ConnectSci. [Link]

-

Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]